Vinyl iodide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
iodoethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3I/c1-2-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXZPUGJZVBLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060476 | |
| Record name | Ethene, iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-66-8 | |
| Record name | Iodoethene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, iodo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethene, iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodoethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.912 | |
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| Record name | IODOETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4F8F0IJ60 | |
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Synthetic Methodologies for Vinyl Iodide Derivatives
Green Chemistry Approaches in this compound Synthesis
Utilization of Environmentally Benign Solvents (e.g., Water)
The drive towards greener chemical processes has led to the exploration of water as a primary solvent in organic synthesis. While many organic compounds exhibit limited solubility in water, innovative strategies have enabled reactions involving this compound derivatives or their precursors in aqueous media.
One notable approach involves the metal-free, iodine-mediated synthesis of vinyl sulfones from alkenes and aryl sulfinates, which can be conducted in water as the solvent rsc.orgpsu.edursc.org. This method is highlighted for its simplicity, efficiency, and environmental benignity, utilizing readily available molecular iodine as a catalyst psu.edursc.org. Although the direct product is a vinyl sulfone (a β-iodo sulfone), the methodology demonstrates the potential for iodine-mediated transformations in water, where vinyl iodides or related intermediates could be involved or formed. The reaction conditions are mild, occurring at room temperature, and the use of water as a solvent aligns with green chemistry principles psu.edursc.org.
Table 1: Iodine-Mediated Synthesis of Vinyl Sulfones in Water
| Reactants | Catalyst | Solvent | Conditions | Product Type | Yield Range | Reference |
| Alkenes, Aryl Sulfinates | Molecular I₂ | Water | Room Temperature | β-Iodo Sulfones | Good | rsc.orgpsu.edursc.org |
| Alkynes, Sulfonyl Hydrazides, KI, H₂O₂ | None (I₂ mediated) | Water | Room Temperature | (E)-β-Iodo Vinylsulfones | Very Good | organic-chemistry.org |
Note: The primary focus of these studies is the synthesis of vinyl sulfones, often incorporating an iodine atom, rather than this compound itself as the final product or sole substrate.
Ultrasound-Assisted Synthetic Protocols
Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields by promoting cavitation and mass transfer. This technique has been applied to various transformations involving iodine and unsaturated systems.
An example of ultrasound-assisted synthesis includes the iodosulfonylation of alkynes using sulfonyl hydrazides, potassium iodide, and hydrogen peroxide in water organic-chemistry.org. This method efficiently produces (E)-β-iodovinyl sulfones under mild, room-temperature conditions, with reactions completing in as little as two minutes organic-chemistry.org. The ultrasound irradiation is crucial for accelerating the reaction, which is believed to proceed via a sulfonyl radical intermediate organic-chemistry.org. This protocol is noted for its speed, efficiency, and environmentally friendly nature, offering a sustainable alternative to traditional methods organic-chemistry.org.
Another study reports an ultrasound-assisted, iodine-ionic liquid synergistic system for the synthesis of pyrrolobenzodiazepine-triazole hybrids frontiersin.org. While not directly synthesizing vinyl iodides, this work demonstrates the utility of ultrasound in conjunction with iodine-based catalysis in complex organic transformations, achieving high yields and faster reaction times frontiersin.org.
Table 2: Ultrasound-Assisted Synthesis Involving Iodine and Unsaturated Systems
| Reactants | Catalyst/Mediator | Solvent | Conditions | Product Type | Yield Range | Reference |
| Alkynes, Sulfonyl Hydrazides, KI, H₂O₂ | None (I₂ mediated) | Water | Room Temperature, US | (E)-β-Iodo Vinylsulfones | Very Good | organic-chemistry.org |
| Pyrrole derivatives, Azides, Alkynes | Molecular I₂, Ionic Liquid | Ionic Liquid | US Irradiation | Pyrrolobenzodiazepine-triazole hybrids | High | frontiersin.org |
| Imidazo[1,2-α]pyridines, TBHP | Molecular I₂ | Alcohol | US Irradiation | 3-Iodoimidazo[1,2-α]pyridines | 65–95% | acs.org |
Visible Light Photocatalysis for this compound Transformations
Visible light photocatalysis has emerged as a powerful tool for driving organic reactions under mild conditions, often enabling novel bond formations and transformations. Vinyl iodides, with their carbon-iodine bond, can be activated by photocatalytic systems.
One significant application is the visible-light photocatalytic thiolation of aryl and vinyl iodides using dialkyl disulfides rsc.orgrsc.orgnih.gov. This method allows for the synthesis of thioethers from readily available vinyl iodides under mild conditions, utilizing visible light and a photoredox catalyst such as fac-Ir(ppy)₃ rsc.orgrsc.orgnih.gov. The reaction proceeds with high yield and excellent chemoselectivity, demonstrating the utility of vinyl iodides as substrates in photoredox catalysis rsc.orgrsc.orgnih.gov. The mechanism involves single-electron transfer (SET) from the excited photocatalyst to the this compound, generating a carbon-centered radical that then reacts with the disulfide rsc.orgnih.gov.
Another study describes a photocatalyst-free visible light-promoted 1,3-addition of perfluoroalkyl iodides to vinyldiazoacetates chinesechemsoc.org. While this involves perfluoroalkyl iodides, it highlights the activation of C-I bonds under visible light, leading to radical intermediates. The resulting products are 1-iodo-3-perfluoroalkyl-alkenes, demonstrating transformations where a this compound moiety is formed or present.
Table 3: Visible Light Photocatalysis Involving Vinyl Iodides
| Reactants | Photocatalyst/Conditions | Solvent | Product Type | Yield Range | Reference |
| Vinyl Iodides, Dialkyl Disulfides | fac-Ir(ppy)₃, Visible Light | Acetonitrile | Vinyl Thioethers | High | rsc.orgrsc.orgnih.gov |
| Vinyldiazoacetates, Perfluoroalkyl Iodides | Visible Light (Photocatalyst-free) | Various | 1-Iodo-3-perfluoroalkyl-alkenes | Good | chinesechemsoc.org |
| Aryl and Vinyl Iodides | Oxidizing Ir-based photocatalyst, Visible Light | Various | Spirocyclic systems (via radical cyclization) | Not specified | researchgate.net |
Note: These examples showcase the reactivity of vinyl iodides as substrates in photocatalytic reactions or the formation of this compound-containing products.
Reactivity and Mechanistic Investigations of Vinyl Iodides
C-I Bond Cleavage Dynamics
The C-I bond in vinyl iodide is significantly weaker than other carbon-halogen bonds (C-F, C-Cl, C-Br), with a bond dissociation energy of approximately 57.6 kcal/mol wikipedia.org. This relative weakness makes it susceptible to cleavage through various photochemical and catalytic processes, forming reactive intermediates.
Photodissociation Mechanisms and Excited State Dynamics
The photodissociation of this compound has been extensively studied using various spectroscopic techniques, revealing complex excited-state dynamics. Upon photoexcitation, this compound can undergo dissociation through different pathways, influenced by the wavelength of light and the electronic states involved.
Photodissociation studies of this compound at wavelengths between 193 and 266 nm consistently show that the primary dissociation channel is the cleavage of the C-I bond, yielding a vinyl radical (C₂H₃) and an iodine atom (I) researchgate.netnih.gov. Unlike other vinyl halides (e.g., vinyl fluoride (B91410), chloride, bromide), where HX elimination is a significant pathway, HI elimination from this compound is not observed researchgate.netnih.gov. This selectivity is attributed to the electronic structure and potential energy surfaces governing the dissociation process. The angular and translational energy distributions of the iodine atoms indicate that they originate predominantly from excited states, with minimal contribution from internal conversion to the ground state researchgate.netnih.gov.
The photodissociation of this compound involves non-adiabatic processes, particularly following excitation to specific electronic states. Photoexcitation at approximately 200 nm is associated with a nI(perpendicular to)σ* transition, leading to fast dissociation on a repulsive potential energy surface mediated by a conical intersection (CI) with a low-lying excited electronic state csic.escsic.esrsc.org. This mechanism is similar to the dissociation of alkyl iodides in their first absorption A-band csic.escsic.esrsc.org.
In contrast, excitation at 199.2 nm, corresponding to a nI(parallel to)π* transition, results in ultrafast electronic predissociation with reaction times on the sub-200 femtosecond scale csic.escsic.esrsc.orgrsc.orgresearchgate.net. This process involves state-switching at a conical intersection, linking states of different character and leading to rapid dissociation csic.esrsc.orgresearchgate.net. The presence of the C=C double bond influences these dynamics by interacting with the n and π orbitals of the iodine atom rsc.org.
Research has indicated that this compound exhibits ultrafast predissociation lifetimes. Specifically, studies involving couplings between n‖π* and n⊥π* states have reported dissociation times of approximately 160 femtoseconds rsc.orgresearchgate.netresearchgate.net. These lifetimes are significantly shorter than those observed for some other halogenated aromatic compounds, highlighting the rapid nature of excited-state decay in this compound rsc.orgresearchgate.net.
Influence of C-I Bond Strength on Reactivity in Catalytic Systems
The weaker C-I bond in vinyl iodides is a key factor in their enhanced reactivity in transition metal-catalyzed reactions compared to vinyl bromides or chlorides wikipedia.org. The lower bond dissociation energy facilitates oxidative addition, which is often the rate-determining step in many catalytic cycles wikipedia.orgyonedalabs.comlibretexts.orgwikipedia.org. This makes vinyl iodides more amenable to reactions under milder conditions and with faster rates wikipedia.orglibretexts.orgwikipedia.orgnrochemistry.com.
Transition Metal-Catalyzed Cross-Coupling Reactions
Vinyl iodides are highly versatile substrates in a wide array of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Their excellent reactivity due to the labile C-I bond allows them to participate efficiently in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of vinyl iodides with organoboron compounds (boronic acids or esters) in the presence of a base yonedalabs.comnrochemistry.comlibretexts.orgwikipedia.orgmt.commdpi.com. The catalytic cycle typically involves oxidative addition of the this compound to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to form the coupled product yonedalabs.comnrochemistry.comlibretexts.orgwikipedia.orgmt.com. Vinyl iodides are preferred electrophiles due to the facile oxidative addition step yonedalabs.comlibretexts.org. For example, a Suzuki coupling between (Z)-vinyl iodide and a boronic acid, catalyzed by PdCl₂(dppf), yielded a diene ester in 70% yield as part of the synthesis of the natural product Dictyostatin 24 mdpi.com.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples vinyl iodides with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes mt.comwikipedia.orgrsc.orglibretexts.org. The mechanism involves oxidative addition of the this compound to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to regenerate the catalyst wikipedia.orglibretexts.org. Vinyl iodides are reactive substrates in this transformation, often allowing for milder reaction conditions compared to their bromide or chloride counterparts wikipedia.orgwikipedia.org.
Sonogashira Coupling: This reaction involves the palladium and copper co-catalyzed coupling of terminal alkynes with vinyl iodides to produce conjugated enynes or aryl alkynes libretexts.orgwikipedia.orgnrochemistry.commt.comgold-chemistry.orgrsc.org. The reactivity order for vinyl halides in Sonogashira coupling places vinyl iodides as the most reactive, followed by vinyl triflates, vinyl bromides, and vinyl chlorides libretexts.orgwikipedia.org. The typical mechanism includes oxidative addition of the this compound to Pd(0), formation of a copper acetylide, transmetalation with the palladium-acetylide complex, and reductive elimination to form the new C-C bond libretexts.orgwikipedia.orgnrochemistry.comgold-chemistry.org. For instance, a Sonogashira coupling of a this compound with an alkyne can be performed at room temperature with high yields, tolerating a wide range of functional groups nrochemistry.com.
Other Cross-Coupling Reactions: Vinyl iodides also participate in other cross-coupling reactions, such as the Stille coupling (with organostannanes) acs.org and Negishi coupling (with organozinc compounds) mdpi.com. For example, palladium-catalyzed cross-coupling of vinyl iodides with organostannanes has been employed for the synthesis of unsymmetrical divinyl ketones acs.org. In the context of total synthesis, Negishi reactions involving vinyl iodides have been utilized, such as in the synthesis of (+)-Discodermolide mdpi.com.
Palladium-Catalyzed Coupling Reactions
Palladium(I)-Iodide Catalysis in Cross-Coupling
Palladium catalysis is a cornerstone of modern organic synthesis, and vinyl iodides are excellent substrates for these reactions. A notable example is the palladium-catalyzed cross-coupling of vinyl iodides with ethyl diazoacetate (EDA) organic-chemistry.org. This reaction provides a novel route for constructing carbon-carbon bonds, utilizing diazo compounds as nucleophiles in a cross-coupling manner, which is typically challenging due to their propensity for decomposition in the presence of transition metals organic-chemistry.org.
The reaction, often employing catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, benefits from polar solvents such as acetone, acetonitrile, or dimethylformamide. The addition of tetrabutylammonium (B224687) bromide can further enhance product yields, reaching up to 86% organic-chemistry.org. Electron-withdrawing substituents on the this compound are crucial for efficient coupling, and meta- or para-substituted aryl iodides also react well, though ortho-substituted ones show reduced reactivity due to steric hindrance organic-chemistry.org. The methodology can be extended to carbonylation reactions with carbon monoxide, yielding β-keto α-diazocarbonyl compounds organic-chemistry.org.
Copper-Catalyzed Transformations
Copper catalysis offers a distinct set of transformations for vinyl iodides, often involving unique mechanistic pathways and enabling the synthesis of valuable functionalized molecules.
A significant application of copper catalysis involves the stereoselective synthesis of (E)- and (Z)-isocyanoalkenes through the sequential cross-coupling of vinyl iodides with formamide (B127407), followed by dehydration godaddysites.comacs.orgdrexel.edunsf.gov. This method utilizes a catalyst generated in situ from Cu(I)I and a diamine ligand, such as trans-N,N′-dimethyl-1,2-cyclohexanediamine acs.org. The copper catalyst facilitates rapid coupling of vinyl iodides with formamide, minimizing isomerization of the intermediate vinyl formamide acs.orgnsf.gov. This approach has proven effective in producing a diverse range of acyclic, carbocyclic, and heterocyclic isocyanoalkenes, including the synthesis of natural products like the diastereomeric isocyanoalkene antibiotics, B371 and E-B371 acs.orgnsf.gov. The mechanism involves copper-formamide complexation, activation of the amide for deprotonation to form a copper(I) amidate, and subsequent coupling with the this compound, potentially via radical intermediates or oxidative addition/reductive elimination pathways nsf.gov.
Copper-mediated difluoromethylation of vinyl iodides is a critical method for introducing the difluoromethyl (CF₂H) group, which is valuable in pharmaceuticals and agrochemicals due to its bioisosteric properties acs.orgresearchgate.netnih.gov. A straightforward protocol involves the reaction of vinyl iodides with trimethylsilyl (B98337) difluoromethane (B1196922) (TMSCF₂H) in the presence of CuI and CsF acs.orgresearchgate.netnih.govscilit.com. This transformation yields difluoromethyl-substituted alkenes in high yields with good functional group compatibility acs.orgresearchgate.netnih.gov. The reaction is notable given the prior observed instability of CuCF₂H species, suggesting that conditions are optimized to stabilize or generate the active species effectively acs.orgresearchgate.netnih.gov.
Table 1: Copper-Mediated Difluoromethylation of Vinyl Iodides
| This compound Substrate | Reagents/Conditions | Product Type | Yield (Typical) | Citation |
| Various vinyl iodides | CuI, CsF, TMSCF₂H | Difluoromethyl-alkenes | High | acs.orgresearchgate.netnih.gov |
| Vinyl iodides (3) | CuI, CsF, TMSCF₂H | Allylic difluorinated alkenes (4) | High | acs.org |
Nickel catalysis has been employed for the formation of C-O bonds from vinyl iodides bearing pendant alcohol groups, leading to cyclic enol ethers nih.govnih.gov. Mechanistic investigations suggest that the observed facile reactivity arises from the coordination of the olefin in both the this compound starting material and the enol ether product with Ni(0) intermediates nih.govnih.gov. Density functional theory (DFT) calculations reveal a plausible catalytic mechanism involving a Ni(II)/Ni(0) redox cycle, with two-electron C-I oxidative addition and C-O reductive elimination steps nih.govnih.gov. The direct formation of a η²-enol ether Ni(0) complex from a Ni(II) alkoxide intermediate significantly lowers the free energy for the vinyl C-O reductive elimination step nih.govnih.gov. Furthermore, σ-π mixing during reductive elimination leads to lower kinetic barriers compared to aryl C-O reductive elimination nih.govnih.gov. Experimental evidence includes the isolation and characterization of a vinyl-Ni(II) iodide intermediate that yields the enol ether upon exposure to triethylamine (B128534) nih.govnih.gov. The two-electron oxidative addition of vinyl iodides by Ni(0) is proposed to depend on the formation of an η²-vinyl iodide precomplex nih.govnih.gov.
Gold-Catalyzed Reactions: Sulfonylation of Vinyl Iodides
Gold catalysis has emerged as an effective tool for the sulfonylation of vinyl iodides, enabling the synthesis of vinyl sulfones researchgate.netnih.govacs.org. This transformation is facilitated by ligand-enabled Au(I)/Au(III) redox catalysis, utilizing aryl sodium sulfinates or sulfinic acids as coupling partners with aryl or vinyl iodides nih.govacs.org. The reaction proceeds under mild conditions, showcasing broad functional group compatibility and providing access to various aryl and vinyl sulfones in good to excellent yields nih.govacs.org. Mechanistic studies suggest a role for silver salts in transmetalation with Au(I)/Au(III) intermediates, favoring Au-S bond formation nih.govacs.org.
Platinum-Catalyzed Homocoupling of Vinyl Iodides
Platinum catalysis has been investigated for the homocoupling of vinyl iodides researchgate.netresearchgate.net. DFT studies have explored the mechanisms of C-C reductive elimination from palladium and platinum complexes, including those with vinyl ligands researchgate.netresearchgate.net. For symmetrical R₂M(PH₃)₂ complexes (M = Pd, Pt), the barrier for C-C coupling decreases in the order R = methyl > ethynyl (B1212043) > phenyl > vinyl, while the exothermicity increases in the same order. This indicates that vinyl-vinyl coupling has the smallest barrier and largest exothermicity researchgate.netacs.org. These C-C coupling reactions are generally more facile with palladium than platinum due to weaker Pd-R bonds compared to Pt-R bonds researchgate.netacs.org. Platinum(II) iodo complexes have been specifically studied for this compound homocoupling, with DFT studies providing insights into the reaction mechanism researchgate.net.
Other Reaction Pathways
Beyond its well-established role in cross-coupling reactions, this compound participates in several other significant reaction pathways.
Formation of Vinyl Grignard Reagents via Magnesium-Halogen Exchange
Vinyl iodides can be effectively converted into vinyl Grignard reagents through magnesium-halogen exchange. This process involves the reaction of this compound with magnesium metal, typically initiated by an activator like iodine. The C-I bond is preferentially attacked by the magnesium, leading to the formation of the vinyl Grignard reagent. While this method is generally effective, it can require higher temperatures and longer reaction times, which may limit its functional group tolerance. The addition of lithium chloride can enhance the rate of magnesium-halogen exchange, potentially by disrupting aggregates of organomagnesium reagents. Aryl iodides are generally the best substrates for magnesium-halogen exchange, but electron-poor aryl bromides can also be used. The exchange rates typically follow the trend I > Br > Cl. wikipedia.orgethz.chwikipedia.orgscribd.comalfredstate.edu
Elimination Reactions Leading to Alkynes
Vinyl halides, including this compound, can undergo elimination reactions with strong bases to yield alkynes. This process, often a double dehydrohalogenation, involves the removal of a hydrogen atom and a halogen atom from adjacent carbons to form a triple bond. Strong bases such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are typically employed. The reaction proceeds via an E2 mechanism, where the base abstracts a proton, forming a vinyl halide intermediate, which then undergoes a second elimination to form the alkyne. This pathway is a fundamental method for converting alkenes to alkynes, often via an initial dihalide intermediate. wikipedia.orgrsc.orgmasterorganicchemistry.comfiveable.me
Radical this compound-Mediated Reactions and Hydrogen Atom Transfer
This compound can serve as a precursor or participant in radical-mediated reactions, particularly those involving hydrogen atom transfer (HAT). Vinyl radicals can be generated from vinyl halides through single-electron reduction or by the addition of other radicals to alkynes. These vinyl radicals can then abstract hydrogen atoms from various sources, including solvents or other molecules. This HAT process is a key strategy for regioselective C(sp³)-H bond functionalization, leading to various products such as cyclic compounds or functionalized alkenes. For instance, vinyl radicals can abstract hydrogen atoms from solvents or cleave polar bonds like C-I to regenerate alkynes. rsc.orgresearchgate.netsioc-journal.cnmdpi.com
A notable application involves vinyl radical-mediated 1,5-hydrogen atom transfer (1,5-HAT) for remote C(sp³)-H functionalization. This can lead to the formation of γ-cyano, γ-carbonyl, or γ-oxygenated alkenes with high stereoselectivity. In some palladium-catalyzed systems, hybrid vinyl palladium radical intermediates, formed from vinyl iodides, can undergo 1,5-HAT followed by cyclization and iodine atom transfer to form functionalized carbocyclic and heterocyclic structures. researchgate.netnih.gov
Reactivity of Vinylbenziodoxolones as Electrophilic Vinylating Agents
Vinylbenziodoxolones (VBXs) are hypervalent iodine(III) reagents that function as efficient electrophilic vinylating agents, often under transition metal-free conditions. Their reactivity allows for the synthesis of either internal or terminal alkenes, depending on the nucleophile class. Mechanistic investigations reveal distinct pathways: S-vinylation of thiols, for example, proceeds via a ligand coupling mechanism typical of diaryliodonium salts, yielding internal alkenes. In contrast, P-vinylations with phosphinous acid-coordinated VBX complexes involve a concerted deprotonation and Michael-type addition, followed by base-assisted protonation and E2 elimination to deliver terminal alkenes. These studies provide insights for predicting regioselectivity in VBX vinylations. nih.govnih.govsu.seresearchgate.netresearchgate.net
Surface Chemistry of this compound on Catalytic Surfaces (e.g., Pt(111))
The interaction of this compound with catalytic surfaces, such as platinum, is crucial for understanding heterogeneous catalysis involving unsaturated hydrocarbons and halogenated species.
Adsorption and Dissociation Processes
Studies on the surface chemistry of this compound on Pt(111) reveal that upon adsorption at low temperatures (e.g., 100 K), this compound can undergo decomposition. Submonolayer amounts of this compound decompose during adsorption or upon subsequent heating to approximately 165 K, yielding vinyl (CH₂CH) fragments and atomic iodine. The majority of the this compound typically desorbs molecularly. The vinyl fragments formed on the Pt(111) surface can undergo further reactions at higher temperatures. For instance, they can react to form ethylidyne (CCH₃) or ethylene (B1197577) (CH₂CH₂). The C-I bond is significantly weaker than C-H bonds, facilitating the dissociation of this compound at lower temperatures compared to ethylene. The atomic iodine desorbs from the surface at much higher temperatures, typically above 700 K. osti.govresearchgate.netu-szeged.huresearchgate.net
Formation and Transformation of Vinyl Fragments (e.g., to Ethylidyne)
The decomposition of this compound can lead to the formation of various C₂ hydrocarbon fragments, with ethylidyne (CH₃C≡) being a notable product under specific conditions. High-temperature pyrolysis of this compound, typically above 500 K, initiates complex decomposition sequences. The initial step often involves the homolytic cleavage of the C-I bond, generating vinyl radicals (C₂H₃•) and iodine atoms. These vinyl radicals are transient species that can undergo further reactions, including isomerization to vibrationally excited ethylidene (CH₃C=). Ethylidene, in turn, can participate in unimolecular reactions or abstract hydrogen atoms from other molecules. The formation of ethylidyne (CH₃C≡) is generally observed as a minor product in high-temperature gas-phase experiments, suggesting that it arises from less direct pathways, potentially involving subsequent transformations of ethylidene or other C₂ intermediates.
Mechanistic investigations employing techniques such as mass spectrometry have identified vinylidene (CH₂=C:) as a primary intermediate following the decomposition of this compound under vacuum ultraviolet (VUV) irradiation. This vinylidene intermediate can isomerize to ethylidyne, although this process requires a significant activation energy. Research into the kinetics of vinyl radical reactions further supports the potential for rearrangement. While vinyl radicals typically dimerize or abstract hydrogen, specific conditions involving high energy input or the presence of certain catalysts can promote their rearrangement into ethylidene, a known precursor to ethylidyne.
Table 3.4.2.1: Vinyl Fragment Formation Pathways from this compound
| Reaction Condition / Process | Primary Intermediate(s) | Potential C₂ Fragment Product(s) | Notes on Pathway |
| High-Temperature Pyrolysis | Vinyl radical (C₂H₃•) | Ethylidene (CH₃C=), Ethylidyne (CH₃C≡) | Isomerization of vinyl radical, followed by unimolecular reactions. Ethylidyne formation is less direct. |
| VUV Irradiation | Vinylidene (CH₂=C:) | Ethylidyne (CH₃C≡) | Vinylidene isomerizes to ethylidyne with high activation energy. |
| Radical Reactions (Catalyzed) | Vinyl radical (C₂H₃•) | Ethylidene (CH₃C=) | Rearrangement to ethylidene can occur under specific energy inputs or catalytic conditions. |
Hydrogenation Pathways on Surfaces
The catalytic hydrogenation of this compound on metal surfaces is a critical area of study in heterogeneous catalysis. Platinum group metals (PGMs), such as platinum (Pt) and palladium (Pd), are commonly investigated for this reaction. On surfaces like Pt(111) and Pd(111), this compound typically undergoes dissociative adsorption, leading to the cleavage of the C-I bond. This process yields surface-bound vinyl species (C₂H₃ads) and adsorbed iodine atoms (Iads). The subsequent reaction pathways can involve the hydrogenation of the C-I bond or direct hydrogenation of the vinyl group. The primary route to ethane (B1197151) (C₂H₆) generally proceeds through the formation of surface-bound ethyl intermediates (C₂H₅ads).
Studies employing isotopic labeling and surface science techniques have provided detailed mechanistic insights. For instance, on Ni(111) surfaces, the hydrogenation of this compound initiates with the dissociative adsorption of molecular hydrogen (H₂) to form adsorbed hydrogen atoms (Hads). The C-I bond cleavage produces adsorbed vinyl species and Iads. The vinyl group is then hydrogenated, forming adsorbed ethyl species, which are subsequently hydrogenated to ethane. The desorption of hydrogen iodide (HI) is also a significant pathway, particularly at lower temperatures.
Kinetic data obtained from the hydrogenation of this compound on supported Pd catalysts indicate that the rate-determining step can vary depending on reaction conditions, but it frequently involves the hydrogenation of surface ethyl intermediates. The selectivity towards ethane over ethene is generally high, attributed to the facile hydrogenation of the vinyl intermediate. Comparative studies on different metal surfaces, such as Rh, Ru, and Ir, reveal variations in hydrogenation pathways and activation barriers. Notably, rhodium surfaces have shown a greater propensity for forming ethylidyne species under certain conditions, distinguishing their reactivity from simple hydrogenation pathways.
Table 3.4.3.1: Surface Hydrogenation Pathways of this compound
| Catalyst Surface | Adsorbed Species / Intermediate(s) | Key Hydrogenation Step(s) | Primary Desorbed Product(s) | Key Observation |
| Pt(111) | C₂H₃I, C₂H₃ads, Iads | C-I bond hydrogenation, C=C hydrogenation | Ethane (C₂H₆), HI | Dissociative adsorption of C₂H₃I; pathway to C₂H₆ via C₂H₅ads. |
| Pd(111) | C₂H₃I, C₂H₃ads, Iads | C-I bond hydrogenation, C=C hydrogenation | Ethane (C₂H₆), HI | Similar to Pt; C-I cleavage leads to adsorbed vinyl. |
| Ni(111) | C₂H₃I, C₂H₃ads, Iads | C-I bond hydrogenation, C=C hydrogenation | Ethane (C₂H₆), HI | C-I bond cleavage followed by hydrogenation of vinyl to ethyl intermediates. |
| Rh(111) | C₂H₃I, C₂H₃ads, Iads | C-I bond hydrogenation, C=C hydrogenation | Ethane (C₂H₆), HI, Ethylidyne-related species | Different activation barriers; potential for ethylidyne intermediates observed. |
Compound List
this compound (C₂H₃I)
Ethylidyne (CH₃C≡)
Vinyl radical (C₂H₃•)
Ethylidene (CH₃C=)
Vinylidene (CH₂=C:)
Iodine atoms (I)
Ethane (C₂H₆)
Ethene (C₂H₄)
Ethyl (C₂H₅ads)
Hydrogen iodide (HI)
Theoretical and Computational Approaches to Vinyl Iodide Systems
Ab Initio Calculations and Quantum Mechanics
Ab initio calculations, which are based on first principles of quantum mechanics without empirical data, provide a fundamental understanding of the electronic structure and dynamics of vinyl iodide.
Exploration of Ground-State Potential Energy Surfaces
Ab initio calculations have been employed to explore the ground-state potential energy surface (PES) of this compound (C₂H₃I). rsc.orgnih.gov These studies are crucial for understanding the molecule's structure, stability, and vibrational frequencies. The calculations reveal that the ground-state energy is highest when the CH₂ plane is perpendicular to the CHI plane. rsc.orgnih.gov This torsional barrier plays a significant role in the molecule's dynamics. A key finding from these explorations is an upper limit for the C-I bond strength, D₀(C₂H₃–I), which is determined to be less than or equal to 65 kcal mol⁻¹. rsc.orgnih.gov
A model derived from these calculations suggests that the highest occupied molecular orbital (HOMO) in vinyl halides exhibits increasing non-bonding character on the halogen atom as the mass of the halogen increases. rsc.orgnih.gov This trend leads to a reduced torsional force around the C=C bond in the excited state. rsc.orgnih.gov
Calculation of Excited Electronic States and Transitions
The photodissociation of this compound has been investigated at various wavelengths, primarily between 193 and 266 nm. rsc.orgnih.gov The primary dissociation channel observed is the cleavage of the C-I bond, producing a vinyl radical (C₂H₃) and an iodine atom (I). rsc.orgnih.gov Unlike other vinyl halides, HI elimination is not a significant channel for this compound. rsc.org
High-level ab initio calculations, including potential energy curves and semiclassical dynamics, have been used to study the photodissociation dynamics upon photoexcitation at around 200 nm. researchgate.netrsc.org These studies have led to a reassignment of the excited electronic states responsible for the absorption in this energy range. rsc.orgcsic.es
Specifically, photoexcitation at 200 nm is associated with a nI(⊥)σ* transition, leading to rapid dissociation on a repulsive potential energy surface. rsc.orgcsic.es In contrast, excitation at 199.2 nm corresponds to a nI(∥)π* transition, which results in ultrafast electronic predissociation with a reaction time of less than 200 femtoseconds. rsc.orgcsic.es The only observed dissociation channel is C-I bond cleavage, with atomic products arising exclusively from dissociation on excited states and negligible contribution from internal conversion to the ground state. rsc.org
Role of Spin-Orbit Coupling and Conical Intersections in Dynamics
The photodissociation dynamics of this compound are significantly influenced by non-adiabatic events, particularly spin-orbit coupling and conical intersections (CIs). researchgate.netrsc.org Spin-orbit coupling, the interaction between the electron's spin and its orbital motion, is substantial in iodine-containing molecules and can significantly alter the potential energy landscape. nih.govresearchgate.net
Theoretical investigations have identified three crucial conical intersections that govern the photodissociation dynamics following excitation around 200 nm. researchgate.netrsc.orgcsic.es These CIs act as funnels, allowing the molecule to switch between different electronic states. escholarship.orginstec.cu
For instance, after excitation to the nI(⊥)σ* state at 200 nm, the dissociation is mediated by a CI with a lower-lying excited electronic state. rsc.orgcsic.es Excitation to the nI(∥)π* state at 199.2 nm leads to a remarkably fast state-switching at a CI, occurring in less than 20 femtoseconds. csic.es This process involves an initial stretch of the C=C bond, followed by the elongation of the C-I bond. csic.es The presence and characteristics of these CIs are critical in determining the final products and their energy distributions. escholarship.orginstec.cu
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the reactivity and properties of this compound systems, offering a balance between accuracy and computational cost.
Elucidation of Catalytic Reaction Mechanisms (e.g., Homocoupling, C-O Reductive Elimination, Sulfonylation)
DFT calculations have been instrumental in elucidating the mechanisms of various catalytic reactions involving this compound.
C-O Reductive Elimination: In the nickel-catalyzed intramolecular C-O coupling to form cyclic enol ethers, DFT studies revealed a plausible Ni(II)/Ni(0) catalytic cycle. nih.gov The mechanism involves a two-electron C-I oxidative addition and a C-O reductive elimination. nih.gov A key insight from these calculations is the crucial role of the olefin in the this compound starting material coordinating to Ni(0) intermediates. nih.gov This coordination, along with efficient σ-π mixing, lowers the kinetic barrier for the vinyl C-O reductive elimination compared to aryl C-O reductive elimination. nih.gov
Homocoupling: DFT has been used to study the homocoupling of this compound catalyzed by platinum(II) iodo complexes. researchgate.netacs.org These studies have explored the effects of different ligands and substituents on the activation barriers for the C-C bond formation. researchgate.net
Sulfonylation: The mechanism of gold-catalyzed sulfonylation of aryl and vinyl iodides has been investigated using DFT. researchgate.net These calculations can help rationalize the observed reactivity and guide the development of more efficient catalytic systems.
Prediction of Spectroscopic Properties and Energetics
DFT methods are widely used to predict various spectroscopic properties and energetic parameters of this compound and related reaction intermediates.
DFT calculations, often in conjunction with higher-level methods, can provide accurate predictions of:
Molecular Structures and Geometries: DFT is used to obtain optimized geometries of reactants, transition states, and products. nih.gov
Spectroscopic Parameters: DFT can predict rotational and vibrational spectroscopic properties. nih.govacs.org For instance, hybrid and double-hybrid density functionals like PW6B95 and B2PLYP have been shown to provide accurate predictions for these properties. nih.govacs.org
Energetics: DFT is employed to calculate reaction energies, activation barriers, and thermochemical properties, which are essential for understanding reaction mechanisms and predicting feasibility. nih.govresearchgate.net For example, in the Ni-catalyzed C-O coupling, DFT calculations provided the free energy (ΔG) and kinetic barriers (ΔG‡) for the reductive elimination step. nih.gov
Below is a table summarizing some of the key energetic parameters calculated using DFT for a Ni-catalyzed C-O reductive elimination reaction involving a this compound substrate.
| Parameter | Description | Value (kcal/mol) |
| ΔG | Free energy change for the vinyl C-O reductive elimination step. | Varies based on intermediates |
| ΔG‡ | Kinetic barrier for the vinyl C-O reductive elimination step. | Lower than aryl C-O reductive elimination |
Note: Specific values are highly dependent on the exact system and computational methodology.
Rationalization of Regio- and Stereochemical Outcomes
Computational methods, particularly density functional theory (DFT), have been instrumental in elucidating the factors that govern the regio- and stereoselectivity of reactions involving this compound and its derivatives.
Mechanistic investigations into the vinylation of sulfur and phosphorous nucleophiles using vinylbenziodoxolones (VBX), a type of hypervalent iodine reagent, have utilized DFT calculations alongside experimental techniques like NMR analysis and deuterium (B1214612) labeling. These studies successfully rationalized the observed regio- and stereochemical outcomes of these reactions. diva-portal.orgdiva-portal.org
In the realm of metal-catalyzed reactions, computational studies have shed light on the mechanisms of nickel-catalyzed C–O bond formation to create cyclic enol ethers from vinyl iodides with pendant alcohol groups. nih.gov DFT calculations pointed to a Ni(II)/Ni(0) redox cycle involving a two-electron C–I oxidative addition and a subsequent C–O reductive elimination. nih.gov A key finding from these models was the dramatic influence of the direct formation of an η2-enol ether Ni(0) complex from a Ni(II) alkoxide intermediate on the free energy of the vinyl C–O reductive elimination step. nih.gov Furthermore, efficient σ-π mixing during this step was found to lower the kinetic barriers compared to aryl C–O reductive elimination. nih.gov The computational models were validated by the experimental isolation and characterization of a vinyl–Ni(II) iodide intermediate. nih.gov
Further computational analysis of the two-electron oxidative addition of vinyl iodides by Ni(0) indicated that the formation of an η2-vinyl iodide precomplex is crucial. nih.gov The favorability of this precomplex is dependent on the coordination environment. nih.gov
A DFT study on the vinyl-vinyl reductive elimination from bis-sigma-vinyl complexes, including those of platinum, demonstrated that the activity of these complexes decreases in the order of Pd(IV), Pd(II) > Pt(IV), Pt(II), Rh(III) > Ir(III), Ru(II), Os(II). researchgate.net For the platinum(II) iodo complex-catalyzed homocoupling of this compound, DFT calculations were used to analyze the effects of different ligands and substituents on the vinyl group on the activation barriers for C-C bond formation. researchgate.net These calculations also explored the factors controlling the stereoselectivity of the final product. researchgate.net
In a different application, experimental and computational studies were combined to understand the silver(I)-catalyzed synthesis of (Z)-β-fluoro-vinyl iodonium (B1229267) salts from alkynes. acs.orgnih.gov These investigations provided insights into the catalytic cycle and the role of the silver catalyst in determining the exclusive Z-stereoselectivity and regioselectivity of the reaction. acs.orgnih.gov
The stability of 10-X-2 "ate" complexes, which are implicated as intermediates in lithium-halogen exchange reactions, has also been a subject of computational study. cas.cz B3LYP/6-31++G** geometry optimizations were used to study the ate complexes formed from the reaction of vinyllithiums with vinyl halides. While the ate complexes from vinyllithium (B1195746) and vinyl bromide or iodide were calculated to be transition states, their perfluorinated counterparts were found to be minima on the potential energy surface. cas.cz The sp2 hybridization of the vinyl carbons was suggested to be a significant factor in the greater stability of vinyl ate complexes compared to their dialkyl counterparts. cas.cz
Semiclassical Dynamics Simulations
Semiclassical dynamics simulations are a powerful tool for investigating the ultrafast photodissociation dynamics of this compound. These simulations, which combine classical trajectories for nuclear motion with quantum mechanical principles for electronic transitions, provide a detailed picture of the dissociation process.
A joint theoretical and experimental study of the photodissociation dynamics of this compound upon photoexcitation at approximately 200 nm employed semiclassical non-adiabatic dynamics simulations. researchgate.net These simulations were used to investigate the neutral fragments formed through electron-induced neutral dissociation, revealing a highly non-statistical product distribution. researchgate.net
Further investigations into the non-adiabatic photodissociation dynamics of this compound following excitation around 200 nm were conducted through femtosecond time-resolved velocity map imaging and high-level ab initio calculations, including semiclassical dynamics. rsc.org This research identified three conical intersections that govern the dynamics. rsc.org The study concluded that photoexcitation at 200 nm, corresponding to a nI(⊥)σ* transition, results in rapid dissociation. rsc.org
The photodissociation of this compound has been studied at various wavelengths (193-266 nm) and it was found that the only observed dissociation channel is the cleavage of the C-I bond. rsc.org Unlike other vinyl halides, no HI elimination was observed. rsc.org A proposed model suggests that the highest occupied molecular orbital (HOMO) in vinyl halides gains more non-bonding character with increasing halogen mass. rsc.org This leads to a reduced torsional force around the C=C bond in the excited state, which in turn lowers the rate of internal conversion compared to the excited-state C-X bond fission. rsc.org This model explains why excited-state dissociation is the dominant pathway for this compound. rsc.org
Computational Models for Reaction Rate and Selectivity Prediction
Computational models are increasingly being developed to predict reaction rates and selectivity, moving towards a more predictive and less empirical approach to chemistry.
While specific computational models for predicting the reaction rates and selectivity of this compound reactions are part of a broader effort in chemical reactivity prediction, the principles are widely applicable. For instance, machine learning techniques are being employed to predict chemical reaction rates from easily measurable features like temperature, pressure, and reactant concentrations. thapar.edu These models are often trained on data generated from simulations. thapar.edu
Other approaches focus on developing mechanistically based models for key steps in catalytic cycles, such as the oxidative addition of (hetero)aryl electrophiles to palladium(0). researchgate.net These models can link simple molecular descriptors to relative reaction rates. researchgate.net
More advanced deep learning models are being developed to predict polar mechanistic reactions by representing them as a series of elementary steps that capture electron flow. arxiv.org These models are trained on large datasets of reactions and can achieve high accuracy in predicting reaction outcomes. arxiv.org Another machine learning approach frames the problem of identifying productive mechanistic steps as a ranking problem, where potential orbital interactions are ranked to predict the major products. neurips.cc
DFT molecular dynamics simulations have been used to model the addition of various radicals to different alkenes to analyze the regioselectivity of the reaction. nih.gov These simulations, combined with the modeling of reaction energy profiles, can help in understanding the reactivity of different radical species. nih.gov
Table of Reaction Parameters from Computational Studies
| Reaction System | Computational Method | Key Finding | Reference |
| Vinylation with Vinylbenziodoxolones | DFT | Rationalized regio- and stereochemical outcomes. | diva-portal.org, diva-portal.org |
| Ni-catalyzed C-O bond formation | DFT | Identified a Ni(II)/Ni(0) redox cycle and the importance of an η2-enol ether Ni(0) complex. | nih.gov |
| Pt-catalyzed this compound Homocoupling | DFT | Analyzed ligand and substituent effects on activation barriers and stereoselectivity. | researchgate.net |
| Ag-catalyzed (Z)-β-Fluoro-vinyl Iodonium Salt Synthesis | DFT | Elucidated the role of the Ag(I) catalyst in determining stereo- and regioselectivity. | acs.org, nih.gov |
| Vinyllithium and Vinyl Halide Ate Complexes | B3LYP/6-31++G** | Vinyl ate complexes with Br or I are transition states; perfluorinated versions are minima. | cas.cz |
| Photodissociation of this compound | Semiclassical Dynamics | Revealed non-statistical product distribution and identified key conical intersections. | researchgate.net, rsc.org |
Applications of Vinyl Iodides in Complex Molecule Synthesis
Building Blocks for Natural Product Total Synthesis
Vinyl iodides serve as versatile synthons in the total synthesis of numerous natural products, facilitating key bond-forming events and enabling stereochemical control.
The synthesis of polypropionate antibiotics, a class of compounds known for their diverse biological activities, frequently employs vinyl iodides. Specifically, Z-vinyl iodides are recognized as valuable intermediates for preparing these complex molecules. A reported method involves the conversion of dihydrooxasilines, obtained via relay ring-closing metathesis, into Z-vinyl silanes, which are then transformed into Z-vinyl iodides. This sequence provides a high-yield and convenient route to trisubstituted Z-vinyl iodides, crucial for the convergent steps in the total synthesis of polypropionate antibiotics nih.govnih.gov. For instance, a Z-vinyl iodide was projected as a key intermediate in the synthesis of discodermolide nih.gov.
Vinyl iodides play a role in the synthesis of marine cis-fatty acids. A rhodium-catalyzed anti-Markovnikov transfer hydroiodination of terminal alkynes has been developed, which can yield either (E)- or (Z)-configured alkenyl iodides in high isomeric purity chemrxiv.orgchemrxiv.orgethz.ch. The synthesized vinyl iodides from this method have been applied in various C–C and C–heteroatom bond-forming reactions with complete retention of stereoselectivity. This approach has been noted to significantly shorten the total synthesis of marine cis-fatty acids ethz.chresearchgate.netresearchgate.net.
Vinyl iodides have been instrumental in the total synthesis of complex natural products like Taxol and Cortistatin A. In the context of Taxol synthesis, methods such as the Barton vinyl iodide synthesis have been employed. This involves the conversion of hydrazones (derived from aldehydes or ketones) into vinyl iodides using iodine and a base like DBU wikipedia.orgsynarchive.com. One approach to Taxol utilized a fully conjugated this compound intermediate generated through an unusual hydrazone iodination and dehydrogenation process wikipedia.org.
For Cortistatin A, vinyl iodides are also key intermediates. The Barton this compound synthesis has been applied, for example, in the preparation of intermediate 95, which was subsequently utilized in a Stille coupling reaction nih.govsynarchive.comchem-station.com. Other synthetic routes to Cortistatin A have also incorporated this compound intermediates, often formed via Barton this compound synthesis or other methods, for subsequent cross-coupling reactions synarchive.com.
Synthesis of Biologically Active Compounds
Beyond natural product synthesis, vinyl iodides are vital for constructing other classes of biologically active molecules, including antibiotics and fluorinated compounds.
A significant application of vinyl iodides lies in the stereoselective synthesis of isocyanoalkene antibiotics, such as B371 and its geometric isomer E-B371. A copper-catalyzed cross-coupling reaction between vinyl iodides and formamide (B127407), followed by dehydration, has been developed for the efficient synthesis of both (E)- and (Z)-isocyanoalkenes acs.orgnsf.govdrexel.eduacs.orgresearchgate.net. This method allows for the stereodivergent synthesis of these diastereomeric antibiotics, highlighting the versatility of vinyl iodides in accessing complex bioactive scaffolds. The process involves rapid coupling that minimizes isomerization of the intermediate vinyl formamide, with subsequent dehydration faithfully translating the geometry to the final isocyanoalkenes acs.orgnsf.govacs.org.
Vinyl iodides are valuable substrates for the introduction of fluorine-containing groups, particularly the difluoromethyl (CF₂H) moiety, into organic molecules. A copper-mediated cross-coupling reaction using TMSCF₂H has been reported for the difluoromethylation of vinyl iodides scilit.comnih.govthieme-connect.comcas.cnacs.org. This method provides a straightforward and mild laboratory approach to difluoromethyl-substituted alkenes, offering good functional group compatibility and high yields scilit.comnih.govacs.org. The reaction is notable for its ability to introduce the CF₂H group into sterically hindered vinyl iodides and avoids the use of hazardous sulfur fluoride (B91410) reagents that are sometimes employed for similar transformations acs.org.
Role in the Construction of Functional Organic Materials
Vinyl iodides serve as crucial precursors and reactive partners in numerous synthetic transformations leading to diverse functional organic materials. Their utility spans from the creation of complex aldehydes and allenes to the formation of sulfones and heterocyclic systems.
Synthesis of β-Iodo-α,β-Unsaturated Aldehydes
The synthesis of β-iodo-α,β-unsaturated aldehydes is facilitated through several effective methodologies leveraging this compound chemistry. One prominent approach involves the copper(I)-catalyzed iodoformylation of terminal alkynes using trimethylsilyl (B98337) triflate (TMSCF₃) and sodium iodide (NaI). This reaction is noted for its excellent chemoselectivity, regioselectivity, and stereoselectivity, yielding the desired (E)-β-iodo-α,β-unsaturated aldehydes rsc.org.
Another efficient route involves the direct synthesis of α-iodo/bromo-α,β-unsaturated aldehydes and ketones from propargylic alcohols. This transformation is typically catalyzed by a combination of gold(I) or gold(III) complexes, such as Ph₃PAuNTf₂, often in conjunction with MoO₂(acac)₂. The addition of triphenylphosphine (B44618) oxide (Ph₃PO) as an additive is beneficial for suppressing undesired enone or enal formation. These methods are characterized by low catalyst loadings, mild reaction conditions, and often exhibit good diastereoselectivity rsc.orgorganic-chemistry.org.
Preparation of 1-Iodo-1,3-dienyl Phosphine (B1218219) Oxides and Vinyl Allenes
Vinyl allenes, valuable intermediates due to their cumulenic and conjugated vinyl functionalities, can be synthesized through a multi-step sequence involving vinyl iodides. The process begins with the preparation of 1-iodo-1,3-dienyl phosphine oxides, which are subsequently lithiated to generate 1-lithio-1,3-dienyl phosphine oxides in situ rsc.orgacs.orgnih.govrsc.org. These reactive intermediates then undergo a Wittig-Horner reaction with various aldehydes, leading to the formation of vinyl allenes in high yields rsc.orgacs.orgnih.govrsc.org. This synthetic strategy allows for the construction of vinyl allenes from two different alkynes and one aldehyde rsc.orgacs.orgrsc.org. The optimization of reaction conditions, including the use of potassium tert-butoxide (t-BuOK) as a co-base to promote the Wittig-Horner elimination, is crucial for maximizing yields acs.org.
Table 1: Synthesis of Vinyl Allenes via Wittig-Horner Reaction
| Aldehyde Type | Yield Range | Reference |
| Aromatic aldehydes | High | acs.org |
| Aliphatic aldehydes | High | acs.org |
| α,β-Unsaturated aldehydes | High | acs.org |
Access to Vinyl Sulfones
Vinyl sulfones are a significant class of compounds with diverse applications in organic synthesis and medicinal chemistry. Several methods have been developed for their efficient synthesis, often employing this compound precursors or related iodinated intermediates.
One notable approach is the transition metal-free sodium iodide-mediated sulfenylation of alcohols and sulfinic acids, which allows for the divergent synthesis of vinyl sulfides and vinyl sulfones, with solvent choice dictating the selectivity researchgate.net. Another effective method involves a one-pot reaction utilizing molecular iodine, sodium arenesulfinate, and sodium acetate (B1210297) to synthesize vinyl sulfones from unsaturated systems. This protocol generally provides vinyl sulfones derived from styrene (B11656) derivatives in good to excellent yields, while aliphatic and activated alkenes yield products in moderate to good yields organic-chemistry.org.
A widely applicable method for vinyl sulfone synthesis involves the reaction of alkenes with sodium arenesulfinates in the presence of potassium iodide and sodium periodate (B1199274), often with catalytic acetic acid. This process typically proceeds via iodosulfonation followed by dehydroiodination, yielding vinyl sulfones in high yields, often ranging from 87% to 95% rsc.orgthieme-connect.com. Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) mediated reactions of aryl sulfinates and sodium iodide with alkenes also afford vinyl sulfones in very good yields, while reactions with alkynes produce β-iodovinyl sulfones researchgate.net. The combination of this compound and vinyl sulfone moieties makes β-iodovinyl sulfones particularly versatile synthetic precursors researchgate.net.
Table 2: Methods for Vinyl Sulfone Synthesis
| Method/Reagents | Substrate Type | Yield Range | Reference |
| NaI-mediated sulfenylation of alcohols/sulfinic acids | Alcohols, Sulfinic acids | Efficient | researchgate.net |
| I₂, NaArenesulfinate, NaOAc | Styrene derivatives | Good to excellent | organic-chemistry.org |
| KI, NaIO₄, catalytic AcOH with alkenes | Alkenes | 87–95% | rsc.orgthieme-connect.com |
| CAN, Aryl Sulfinates, NaI with alkenes | Alkenes | Very good | researchgate.net |
| NIS and sulfonyl hydrazides with K₂CO₃ in ethanol | Styrenes | Good to excellent | organic-chemistry.org |
Formation of Cyclic Enol Ethers
Vinyl iodides bearing pendant alcohol groups are key substrates for the nickel-catalyzed intramolecular C-O bond formation, leading to the efficient synthesis of cyclic enol ethers. This methodology, reported to yield 5- and 6-membered cyclic enol ethers, proceeds under mild reaction conditions. The catalytic cycle is believed to involve the coordination of the olefin in the this compound starting material and the enol ether product with Ni(0) intermediates. Triethylamine (B128534) serves as the base, and zinc dust is often used as an additive nih.govresearchgate.net. These cyclic enol ethers are valuable intermediates in the synthesis of complex natural products, such as (−)-lomaiviticin A d-nb.info.
Table 3: Formation of Cyclic Enol Ethers from Vinyl Iodides
| This compound Structure (General) | Resulting Cyclic Enol Ether (Ring Size) | Conditions | Reference |
| Vinyl iodides with pendant alcohols | 5- and 6-membered cyclic enol ethers | Ni-catalyzed, Et₃N (base), Zn dust (additive), mild conditions | nih.govresearchgate.net |
Direct Synthesis of Aryl Sulfones
The direct synthesis of aryl sulfones from aryl or vinyl iodides is achievable through gold-catalyzed sulfonylation reactions. This process is facilitated by ligand-enabled Au(I)/Au(III) redox catalysis, where aryl sodium sulfinates or sulfinic acids react smoothly with aryl/vinyl iodides to construct the aryl sulfone moiety nih.gov. The reaction is noted for its good functional group compatibility and the availability of reagents.
Table 4: Gold-Catalyzed Synthesis of Aryl Sulfones
| Aryl/Vinyl Iodide | Sulfinate Source (Sodium Salt) | Yield Range | Reference |
| Aryl iodides | Aryl/Alkyl sulfinates | Smoothly | nih.gov |
| Vinyl iodides | Aryl/Alkyl sulfinates | Smoothly | nih.gov |
Compound List:
this compound
β-Iodo-α,β-Unsaturated Aldehydes
1-Iodo-1,3-dienyl Phosphine Oxides
Vinyl Allenes
Vinyl Sulfones
β-Iodovinyl Sulfones
Cyclic Enol Ethers
Aryl Sulfones
Propargylic alcohols
Terminal alkynes
Alkenes
Alkynes
Aryl sodium sulfinates
Sulfinic acids
Sodium iodide (NaI)
Trimethylsilyl triflate (TMSCF₃)
Triphenylphosphine oxide (Ph₃PO)
Molybdenum(II) oxide bis(acetylacetonate) (MoO₂(acac)₂)
Gold(I) complexes
Gold(III) complexes
1-Lithio-1,3-dienyl phosphine oxides
Potassium tert-butoxide (t-BuOK)
Sodium arenesulfinate
Molecular iodine (I₂)
Sodium acetate (NaOAc)
Potassium iodide (KI)
Sodium periodate (NaIO₄)
Acetic acid
Cerium(IV) ammonium nitrate (CAN)
N-iodosuccinimide (NIS)
Sulfonyl hydrazides
Potassium carbonate (K₂CO₃)
Nickel catalysts
Triethylamine (Et₃N)
Zinc dust
Aryl iodides
Alkyl sulfinates
Gold(I)/Gold(III) catalysts
Ligands
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Vinyl Iodide Transformations
The development of innovative and more efficient catalytic systems is a cornerstone of advancing this compound chemistry. While traditional palladium catalysts have been instrumental, the focus is shifting towards more sustainable, cost-effective, and robust alternatives, as well as novel catalytic platforms that enable unprecedented transformations.
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions remain a central theme in organic synthesis. wikipedia.org Recent advancements have focused on the development of palladium(I) catalytic systems. For instance, a formate-mediated reductive cross-coupling of vinyl halides and aryl iodides has been achieved using a dianionic palladium(I) catalyst, [Pd₂I₄][NBu₄]₂, which is generated in situ. nih.gov This system promotes an unusual cine-substitution, where the new substituent is attached to the carbon adjacent to the one that was originally bonded to the iodide. nih.gov Furthermore, palladium catalysis has been successfully employed in the cross-coupling of triorganoindium compounds with vinyl iodides, offering high yields and excellent chemoselectivity. organic-chemistry.org The classic Stille reaction, a palladium-catalyzed coupling of organostannanes with organic halides, has been utilized for the synthesis of unsymmetrical divinyl ketones from vinyl iodides. acs.org
Copper Catalysis: Copper-based catalysts are gaining prominence due to their lower cost and unique reactivity. Ligand-free copper-catalyzed cross-coupling reactions of alkynes with vinyl halides have been developed using commercially available Cu₂O as the catalyst. organic-chemistry.orgthieme-connect.com These reactions tolerate a wide range of functional groups and are effective even with sterically demanding substrates. organic-chemistry.orgthieme-connect.com Additionally, copper(I)-catalyzed C–O cross-coupling of vinyl iodides with alcohols provides a stereospecific route to acyclic vinylic ethers. nih.gov The development of versatile bidentate N-donor ligands has further expanded the scope of copper-catalyzed cross-coupling reactions of vinyl iodides with N-heterocycles and phenols, affording products with full retention of stereochemistry. nih.gov
Gold Catalysis: Gold catalysis has emerged as a powerful tool for unique transformations of vinyl iodides. A hemilabile (P,N) ligand, Ad₂P(o-C₆H₄)NMe₂, has been shown to promote fast and quantitative oxidative addition of vinyl iodides to gold(I) complexes. nih.govrsc.org This has enabled the development of gold-catalyzed hetero-vinylation reactions of alkenols and N-alkenyl amines. nih.govrsc.org More recently, the first gold-catalyzed alkoxy-carbonylation of vinyl iodides has been reported, providing a novel route to esters. chemistryviews.org This transformation proceeds via an Au(I)/Au(III) redox cycle. chemistryviews.org Gold catalysis has also been extended to C–S cross-coupling reactions between vinyl iodides and disulfides. acs.org
Iron Catalysis: As an earth-abundant and inexpensive metal, iron is an attractive candidate for developing sustainable catalytic systems. Iron-catalyzed, hydride-mediated reductive cross-coupling of vinyl iodides with Grignard reagents has been developed for the preparation of alkanes. nih.gov Furthermore, ligand-free iron-catalyzed cross-coupling of alkenyllithium reagents with vinyl iodides provides an efficient route to dienes with retention of stereochemistry. thieme-connect.comacs.org These methods offer a mild and environmentally friendly alternative to traditional cross-coupling reactions. thieme-connect.comacs.org
Nickel Catalysis: Nickel catalysts have shown remarkable efficiency in various transformations of vinyl iodides. Nickel-catalyzed cycloetherification of vinyl iodides bearing pendant alcohol groups has been reported, proceeding via a Ni(II)/Ni(0) redox cycle. nih.gov The mechanism involves a two-electron C–I oxidative addition and C–O reductive elimination. nih.gov Nickel catalysis has also been employed in the phosphination of vinyl iodides. researchgate.net A synergistic approach combining photoredox and nickel catalysis has enabled the decarboxylative cross-coupling of carboxylic acids with vinyl halides. semanticscholar.org
Rhodium Catalysis: Rhodium catalysts have been utilized for the anti-Markovnikov hydroiodination of terminal alkynes, yielding linear (E)- or (Z)-vinyl iodides with high stereoselectivity. chemrxiv.org This method employs aliphatic iodides as HI surrogates through a shuttle process and demonstrates a broad substrate scope and high functional group tolerance. chemrxiv.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for activating vinyl iodides. acs.org This approach has been used for the thiolation of vinyl iodides with dialkyl disulfides, providing access to a range of thioether products. rsc.org Photoredox catalysis has also been applied to the radical group transfer of vinyl and alkynyl silanes onto sp³ carbons using alkyl iodides as radical precursors. nih.gov
Table 1: Overview of Novel Catalytic Systems for this compound Transformations
| Catalyst System | Transformation | Key Features | References |
|---|---|---|---|
| Palladium(I) | Reductive Cross-Coupling | Formate-mediated, proceeds with cine-substitution. | nih.gov |
| Copper(I) Oxide (Cu₂O) | Sonogashira-type Coupling | Ligand-free, tolerates a broad range of functional groups. | organic-chemistry.orgthieme-connect.com |
| Gold(I) with (P,N) ligand | Hetero-vinylation & Alkoxy-carbonylation | Au(I)/Au(III) redox cycle, high chemoselectivity. | nih.govrsc.orgchemistryviews.org |
| Iron(II) or Iron(III) | Reductive & C(sp²)–C(sp²) Cross-Coupling | Inexpensive, environmentally friendly, ligand-free options. | nih.govthieme-connect.comacs.org |
| Nickel(0)/Nickel(II) | Cycloetherification & Decarboxylative Coupling | Synergistic with photoredox catalysis. | nih.govsemanticscholar.org |
| Rhodium(I) | Anti-Markovnikov Hydroiodination | High stereoselectivity for linear vinyl iodides. | chemrxiv.org |
| Visible-Light Photoredox | Thiolation & Radical Group Transfer | Sustainable, metal-free options available. | rsc.orgnih.gov |
Exploration of New Reactivity Modes and Mechanistic Pathways
Beyond the development of new catalysts, a significant area of future research lies in uncovering and understanding novel reactivity modes of vinyl iodides. This includes exploring unconventional reaction pathways and elucidating complex reaction mechanisms to enable the synthesis of previously inaccessible molecular architectures.
One emerging area is the exploration of cine-substitution in cross-coupling reactions. nih.gov This unusual reactivity, where the incoming group attaches to the adjacent carbon, has been observed in palladium(I)-catalyzed reductive cross-couplings of vinyl halides with aryl iodides. nih.gov Further investigation into the factors controlling this regioselectivity could open up new avenues for the synthesis of complex substituted alkenes.
The chemistry of vinyl iodonium (B1229267) salts is another area ripe for exploration. These hypervalent iodine compounds exhibit unique reactivity, and their mechanistic pathways in nucleophilic substitution reactions are being actively investigated. nih.gov Understanding these mechanisms could lead to the development of new synthetic methods for introducing vinyl groups into complex molecules.
Transition metal-free reactions of vinyl iodides are also gaining traction. For example, borylative couplings of vinyl iodides with various nucleophiles, alkenes, or alkynes have been developed that proceed through stereospecific hydroboration and a subsequent 1,2-metallate rearrangement without the need for a transition metal catalyst. nih.gov These reactions offer a sustainable and often highly diastereoselective approach to the synthesis of substituted boronic esters. nih.gov
Radical-mediated transformations of vinyl iodides are another promising frontier. Photoredox catalysis has enabled the generation of vinyl radicals from vinyl iodides under mild conditions, leading to the development of new methods for C-C and C-heteroatom bond formation. acs.org The radical cyclization of vinyl iodides has been achieved using palladium photocatalysis, proceeding through a hybrid radical Pd(I) complex. rsc.org
Mechanistic studies are crucial for understanding and optimizing these new reactivity modes. For instance, in the nickel-catalyzed cycloetherification of vinyl iodides, density functional theory (DFT) calculations have been instrumental in elucidating the Ni(II)/Ni(0) redox cycle and the role of metal-olefin interactions. nih.gov Such computational studies, combined with experimental investigations, will be vital for designing new reactions with predictable outcomes.
Table 2: Emerging Reactivity Modes of Vinyl Iodides
| Reactivity Mode | Description | Catalyst/Conditions | References |
|---|---|---|---|
| cine-Substitution | Cross-coupling where the incoming group attaches to the adjacent carbon. | Palladium(I) | nih.gov |
| Nucleophilic Substitution on Vinyl Iodonium Salts | Displacement of a leaving group on a hypervalent iodine compound. | Various nucleophiles | nih.gov |
| Borylative Coupling | Transition metal-free coupling via hydroboration and 1,2-metallate rearrangement. | Boron reagents | nih.gov |
| Radical Cyclization | Intramolecular cyclization initiated by a vinyl radical. | Palladium photocatalysis | rsc.org |
Integration of this compound Chemistry with Sustainable and Green Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound chemistry, this translates to the development of processes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
A key aspect of green chemistry is the use of catalytic rather than stoichiometric reagents. The development of highly efficient catalytic systems, as discussed in section 6.1, is a major step towards more sustainable transformations of vinyl iodides. For instance, the use of earth-abundant metal catalysts like iron is a significant advancement. nih.govthieme-connect.comacs.org
The choice of solvent is another critical factor. Water is an ideal green solvent, and the development of reactions that proceed efficiently in aqueous media is a major goal. An example is the recyclable iodine-catalyzed oxidative C–H chalcogenation of 1,1-diarylethenes in water for the synthesis of vinyl sulfides and selenides. This method uses an inexpensive and recyclable catalyst, a green oxidant (H₂O₂), and water as the reaction medium, with water being the only byproduct.
Atom economy is a measure of how efficiently all the atoms in the reactants are incorporated into the desired product. Reactions with high atom economy are inherently greener. The development of addition reactions, such as the hydroiodination of alkynes, is a good example of an atom-economical transformation. chemrxiv.org
Energy efficiency is another important consideration. Photoredox catalysis, which utilizes visible light as an energy source at ambient temperature, offers a more energy-efficient alternative to thermally driven reactions that often require high temperatures. acs.orgrsc.org
The use of renewable feedstocks and the design of biodegradable products are also key tenets of green chemistry. While the direct application of these principles to this compound chemistry is still in its early stages, future research will likely focus on incorporating these aspects into the synthesis and application of this compound-containing compounds.
Table 3: Green Chemistry Metrics for Selected this compound Transformations
| Transformation | Green Chemistry Principle | Example/Benefit | References |
|---|---|---|---|
| Iron-Catalyzed Cross-Coupling | Use of abundant and non-toxic metals | Replaces precious metal catalysts like palladium. | nih.govthieme-connect.comacs.org |
| Iodine-Catalyzed C-H Chalcogenation | Use of water as a solvent | Avoids the use of volatile organic compounds. | |
| Hydroiodination of Alkynes | High atom economy | All atoms from the reactants are incorporated into the product. | chemrxiv.org |
| Photoredox Catalysis | Energy efficiency | Utilizes visible light at ambient temperature, reducing energy consumption. | acs.orgrsc.org |
Advanced Computational Studies for Rational Design and Prediction
Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms, predicting reactivity, and guiding the rational design of new catalysts and reactions. In the context of this compound chemistry, advanced computational studies are poised to play an increasingly important role.
Mechanistic Elucidation: Density Functional Theory (DFT) calculations are frequently used to map out the potential energy surfaces of complex catalytic cycles. For example, in the nickel-catalyzed cycloetherification of vinyl iodides, DFT studies have been crucial in understanding the energetics of the C–I oxidative addition and C–O reductive elimination steps, as well as the role of olefin coordination. nih.gov These insights are vital for optimizing reaction conditions and expanding the substrate scope.
Predicting Reactivity and Selectivity: Computational models can be used to predict the reactivity of different this compound substrates and the stereoselectivity of various transformations. For instance, understanding the factors that govern the E/Z selectivity in the synthesis of vinyl iodides or the regioselectivity in cross-coupling reactions can be greatly aided by computational analysis.
Catalyst Design: Computational screening of potential ligands and catalysts can accelerate the discovery of new and improved catalytic systems. By calculating key properties such as binding energies, activation barriers, and electronic structures, researchers can identify promising candidates for experimental investigation. This rational design approach can significantly reduce the time and resources required for catalyst development.
Photodissociation Dynamics: High-level ab initio and density functional theory methods that incorporate spin-orbit coupling are being used to study the photodissociation dynamics of this compound. These studies provide a fundamental understanding of the electronic excited states and the pathways of bond cleavage upon photoexcitation, which is crucial for developing new photochemical and photophysical applications.
The synergy between computational and experimental chemistry is expected to drive significant progress in the field of this compound chemistry. As computational methods become more accurate and accessible, their application in predicting and understanding the behavior of these versatile molecules will undoubtedly lead to the discovery of novel and efficient synthetic methodologies.
Applications in Advanced Materials Science and Drug Discovery
The unique reactivity and structural features of vinyl iodides make them valuable building blocks in the synthesis of advanced materials and pharmaceuticals. Future research will continue to expand their applications in these critical areas.
Advanced Materials Science: Vinyl iodides are versatile precursors for the synthesis of functionalized polymers and organic electronic materials. The ability to introduce specific functional groups with precise stereochemistry via this compound intermediates is crucial for tuning the properties of these materials. For example, vinyl sulfides and sulfones, which can be synthesized from vinyl iodides, are important components in functional materials. thieme-connect.comnih.gov The development of efficient and selective methods for the polymerization of this compound-containing monomers could lead to new materials with tailored electronic, optical, and mechanical properties.
Drug Discovery: Many biologically active natural products and pharmaceutical compounds contain vinyl groups. Vinyl iodides serve as key intermediates in the stereoselective synthesis of these complex molecules. wikipedia.org For instance, the Barton hydrazone iodination method, which produces vinyl iodides, has been used in the total synthesis of the anticancer drug Taxol and the natural product Cortistatin A. wikipedia.org The development of new catalytic methods for the transformation of vinyl iodides will undoubtedly facilitate the synthesis of novel drug candidates and the exploration of their structure-activity relationships.
Furthermore, vinyl iodonium salts are being investigated as precursors for biologically active compounds. The synthesis of a variety of azide-containing compounds from vinyl iodonium salts has been demonstrated, and these azides have the potential to be used as precursors for various pharmaceuticals. nih.gov
The continued development of novel synthetic methodologies involving vinyl iodides will provide medicinal chemists and materials scientists with a powerful toolkit for the construction of complex and functional molecules, paving the way for new discoveries in these fields.
Q & A
Q. What are the primary synthetic routes for vinyl iodide, and how do reaction conditions influence yield and selectivity?
this compound is typically synthesized via hydroiodination of alkynes (e.g., using HI or iodine sources like KI with acids) or halogen exchange reactions (e.g., Finkelstein reaction with vinyl halides). Yield optimization requires careful control of temperature, stoichiometry, and catalysts. For instance, Pd-catalyzed coupling reactions (e.g., Stille or Suzuki-Miyaura) demand inert atmospheres and precise ligand selection to minimize side products . Kinetic studies using gas chromatography (GC) or nuclear magnetic resonance (NMR) can track intermediate formation and optimize conditions .
Q. How can researchers characterize this compound purity and structural integrity?
Common methods include:
- Spectroscopy : NMR (¹H/¹³C) to confirm vinyl proton coupling patterns (e.g., J = 10–15 Hz for trans-configuration) and iodine’s deshielding effects .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M]⁺ at m/z 154 for C₂H₃I).
- Elemental Analysis : Quantify iodine content via combustion analysis or inductively coupled plasma (ICP) methods to detect impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is light-sensitive and toxic. Key precautions:
- Use amber glassware and conduct reactions under nitrogen/argon to prevent decomposition.
- Employ fume hoods to avoid inhalation of volatile iodine byproducts.
- Monitor iodine residues via iodometric titration or X-ray fluorescence (XRF) in waste streams .
Advanced Research Questions
Q. How do solvent polarity and steric effects influence the reactivity of this compound in cross-coupling reactions?
Polar aprotic solvents (e.g., DMF, THF) enhance Pd-catalyzed coupling efficiency by stabilizing transition states. Steric hindrance from bulky ligands (e.g., P(t-Bu)₃) can suppress β-hydride elimination, favoring this compound participation in Heck reactions. Computational studies (DFT) help predict solvent-ligand interactions and optimize turnover frequencies .
Q. What mechanisms explain this compound’s instability under prolonged UV exposure, and how can degradation pathways be mitigated?
UV light induces homolytic cleavage of the C–I bond, generating iodine radicals and vinyl intermediates. Degradation products (e.g., diiodoethene) can be identified via time-resolved spectroscopy (TR-BB-CEAS) . Stabilization strategies include:
Q. How can conflicting data on this compound’s thermodynamic stability in different matrices be resolved?
Contradictions often arise from impurities (e.g., residual I₂) or measurement techniques. For example, iodometry may overestimate stability if side reactions (e.g., IO radical formation) occur. Cross-validate using calorimetry (DSC) and in situ Raman spectroscopy to isolate matrix-specific effects .
Methodological and Analytical Challenges
Q. What advanced spectroscopic techniques are suitable for detecting transient intermediates in this compound reactions?
- Time-Resolved Broadband Cavity-Enhanced Absorption Spectroscopy (TR-BB-CEAS) : Captures intermediates like formyl radicals (HCO•) with µs–ms resolution, distinguishing overlapping spectral features (e.g., IO radicals from O₂ reactions) .
- FT-IR Gas-Phase Analysis : Monitors HI release during decomposition .
Q. How should researchers design experiments to study this compound’s role in stereoselective synthesis?
- Control Variables : Fix temperature/pressure while varying catalysts (e.g., Pd vs. Cu).
- Chiral HPLC : Resolve enantiomers post-reaction to assess stereochemical outcomes.
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to probe mechanism (e.g., radical vs. ionic pathways) .
Data Interpretation and Validation
Q. What statistical approaches address reproducibility issues in this compound kinetic studies?
- Replicate Experiments : Perform triplicate runs with error bars (standard deviation).
- Multivariate Analysis (PCA/PLS) : Identify outliers in datasets (e.g., abnormal Arrhenius plot slopes due to impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
